Product packaging for Azetidine-2,4-dione(Cat. No.:CAS No. 4475-32-5)

Azetidine-2,4-dione

Cat. No.: B14163061
CAS No.: 4475-32-5
M. Wt: 85.06 g/mol
InChI Key: WBTCPVUCKKBWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Azetidine (B1206935) Ring Systems in Organic Synthesis

The study of azetidine compounds dates back to the early 20th century, with initial explorations into their synthesis emerging around 1907 through reactions like the cycloaddition of Schiff bases. jmchemsci.com Azetidines, as saturated four-membered azaheterocycles, were initially challenging to synthesize due to the inherent strain of the four-membered ring. researchgate.netbham.ac.uk This ring strain, estimated to be approximately 25.4 kcal/mol, is a defining characteristic that governs their reactivity. rsc.org

Historically, the synthesis of the azetidine core has been a significant focus, with methods developing to include cyclizations via C-N or C-C bond formation, cycloadditions, ring contractions of larger heterocycles, and the reduction of azetidin-2-ones (β-lactams). rsc.orgmagtech.com.cn The discovery and development of β-lactam antibiotics, such as penicillins and cephalosporins, which contain the related azetidin-2-one (B1220530) ring, dramatically propelled interest in the chemistry of four-membered nitrogen heterocycles. jmchemsci.combritannica.com These landmark discoveries highlighted the profound biological activity achievable with strained heterocyclic systems and paved the way for more extensive investigations into the synthesis and application of various azetidine derivatives. magtech.com.cn

Significance of Four-Membered Heterocycles in Contemporary Organic Chemistry

Four-membered heterocycles, including azetidines, oxetanes, and thietanes, are crucial structural motifs in modern organic chemistry. nih.govrsc.org Despite challenges in their synthesis due to ring strain, these systems are valuable as synthetic precursors for more complex molecules. britannica.comnih.gov Their inherent strain makes them susceptible to ring-opening reactions, providing unique pathways for chemical transformations. britannica.comnih.gov The incorporation of heteroatoms like nitrogen, oxygen, or sulfur into a four-membered ring introduces distinct electronic and steric properties that are leveraged in drug design and development. nih.gov

In medicinal chemistry, these strained rings are recognized for enhancing metabolic stability, controlling lipophilicity, and providing specific vectors for binding interactions with biological targets. nih.gov Consequently, azetidine-containing compounds have found applications as therapeutic agents and are integral to a variety of natural products and pharmaceuticals. rsc.orgmagtech.com.cn The unique three-dimensional structure of the azetidine ring also makes it a desirable scaffold in drug discovery, offering advantages over more common five- and six-membered heterocycles. nih.govresearchgate.net The continued development of novel synthetic strategies, such as C-H functionalization and photochemical methods, has made these valuable building blocks more accessible for a range of applications. rsc.orgrsc.org

Conceptual Framework of Azetidine-2,4-dione as a Unique Heterocyclic System

This compound, also known as malonyl imide, is distinguished from the parent azetidine by the presence of two carbonyl groups. This dione (B5365651) structure significantly influences the molecule's electronic properties and reactivity. The compound has the molecular formula C₃H₃NO₂ and a molar mass of approximately 85.06 g/mol . nih.gov The presence of the two carbonyl groups adjacent to the ring nitrogen and a methylene (B1212753) group creates a highly functionalized and reactive system.

The framework can be conceptualized as a cyclic imide, specifically a derivative of malonic acid. This structure confers a higher degree of reactivity compared to simple azetidines or even monocarbonyl β-lactams. The protons on the carbon between the two carbonyls (the C3 position) are acidic, making this position a potential site for functionalization. Furthermore, the imide nitrogen and the two carbonyl carbons are electrophilic centers, susceptible to nucleophilic attack, which can lead to ring-opening reactions. researchgate.net

Below is a table summarizing key computed properties of this compound.

PropertyValue
Molecular Formula C₃H₃NO₂
Molecular Weight 85.06 g/mol
IUPAC Name This compound
CAS Number 4475-32-5
SMILES C1C(=O)NC1=O
InChIKey WBTCPVUCKKBWBS-UHFFFAOYSA-N
XLogP3 -1.1
Data sourced from PubChem CID 126706. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives has progressed along several key trajectories. A significant area of investigation is in polymer chemistry, where N-aryl azetidine-2,4-diones serve as monomers. researchgate.net These compounds exhibit high reactivity toward primary aliphatic amines, undergoing selective ring-opening reactions to form malonamide (B141969) linkages. This reactivity has been exploited for the synthesis of polymalonamides and for creating functional polymer intermediates and hyperbranched polymers under mild conditions. researchgate.net

In medicinal chemistry, the this compound scaffold has been explored for its potential as an enzyme inhibitor. researchgate.net For instance, certain 4-oxo-β-lactams (azetidine-2,4-diones) have been shown to inhibit porcine pancreatic elastase by acylating the active site serine. researchgate.net This demonstrates the potential of the strained ring system to act as a reactive "warhead" for targeted enzyme inactivation.

Furthermore, synthetic chemists are developing novel and efficient methods to construct the this compound core. One such approach involves a tin(II)-catalyzed tandem cyclization reaction of aromatic aldehydes with ethyl cyanoacetate (B8463686), providing straightforward access to 3-substituted azetidine-2,4-diones. rsc.org These research efforts highlight the compound's utility as a versatile building block in materials science, medicinal chemistry, and advanced organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NO2 B14163061 Azetidine-2,4-dione CAS No. 4475-32-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4475-32-5

Molecular Formula

C3H3NO2

Molecular Weight

85.06 g/mol

IUPAC Name

azetidine-2,4-dione

InChI

InChI=1S/C3H3NO2/c5-2-1-3(6)4-2/h1H2,(H,4,5,6)

InChI Key

WBTCPVUCKKBWBS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for Azetidine 2,4 Diones and Derivatives

Cycloaddition Reactions in Azetidine-2,4-dione Synthesis

Cycloaddition reactions represent a powerful class of chemical transformations for the formation of cyclic compounds. In the context of this compound synthesis, these reactions involve the combination of two or more unsaturated molecules to form the four-membered ring in a single step.

The [2+2] cycloaddition of a ketene (B1206846) and an isocyanate is a fundamental approach for the synthesis of β-lactam rings. While this reaction classically yields 2-azetidinones, modifications and specific substrate choices can be envisioned to access the this compound scaffold. The core reaction involves the formation of two new covalent bonds between the ketene and the isocyanate, leading to the heterocyclic ring. The versatility of this method allows for the introduction of a wide variety of substituents on the final ring system by choosing appropriately substituted starting materials.

Photochemical methods provide unique pathways for the synthesis of strained ring systems like azetidine-2,4-diones. acs.org One notable approach is the photoinduced ring-contraction of alkyl-substituted succinimides. acs.orgresearchgate.net Irradiation of succinimide (B58015) derivatives can lead to the formation of the corresponding azetidine-2,4-diones. acs.org For instance, the photolysis of N-methyl-3,3,4,4-tetramethylsuccinimide yields 1,3,3-trimethyl-4,4-dimethylthis compound. acs.org This transformation is proposed to proceed through a two-photon mechanism. acs.orgresearchgate.net

Another significant photochemical strategy is the aza Paternò-Büchi reaction, which is the [2+2] photocycloaddition between an imine and an alkene. rsc.orgrsc.org This reaction is one of the most efficient ways to synthesize functionalized azetidines. rsc.orgrsc.org Recent advancements have enabled this reaction using visible light, highlighting its utility and scalability in accessing diverse azetidine (B1206935) structures. nih.govresearchgate.net While broadly applicable to azetidines, specific applications leading directly to the this compound core depend on the choice of reactants. rsc.orgnih.gov

PrecursorProductYield (%)Reference
N-Methyl-3,3,4,4-tetramethylsuccinimide1,3,3-Trimethyl-4,4-dimethylthis compound55 acs.org
N-Methyl-3,3-dimethylsuccinimide1,3,3-Trimethylthis compound20 acs.org
N-Methyl-3,3,4-trimethylsuccinimide1,3,3,4-Tetramethylthis compound30 acs.org

The Staudinger cycloaddition, a reaction between a ketene and an imine, is a cornerstone in the synthesis of β-lactams (2-azetidinones). wikipedia.orgresearchgate.net Discovered in 1907 by Hermann Staudinger, this non-photochemical [2+2] cycloaddition remains a highly general and utilized method. wikipedia.orgmdpi.com The reaction mechanism is generally accepted to be a two-step process involving a zwitterionic intermediate. mdpi.com

A key modification of this reaction has been developed for the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones, which are derivatives containing the this compound core. rsc.org This approach involves a one-pot reaction of substituted acetic acids and Schiff bases (imines) in the presence of oxalyl chloride and an organic base. rsc.org This method allows for the generation of the ketene in situ, which then reacts with the imine to form the spiro-β-lactam structure. rsc.org A significant advantage of this modified Staudinger reaction is its ability to control diastereoselectivity, favoring the formation of trans-isomers, which are of interest as potential inhibitors of protein-protein interactions. rsc.org

Acetic Acid DerivativeSchiff BaseProduct
4-Chlorophenylacetic acidIsatin-derived imine1',5'-Disubstituted-4'-(4-chlorophenyl)-spiro[azetidine-2,3'-indoline]-2',4-dione
Phenylacetic acidVarious substituted isatin-derived iminesVarious 1',5'-Disubstituted-4'-phenyl-spiro[azetidine-2,3'-indoline]-2',4-diones

Table data synthesized from the description in reference rsc.org.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. bris.ac.uknih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate complex molecular architectures from simple precursors.

A notable multicomponent approach to azetidine-2,4-diones involves the reaction of an amine, an acetylenic compound (like methyl propiolate), and an arylsulfonyl isocyanate. researchgate.net In this reaction, the amine first adds to the acetylenic compound to generate a reactive enamine intermediate in situ. researchgate.net This enamine then reacts with the arylsulfonyl isocyanate, leading to the formation of 1-(arylsulfonyl)-3-[(dialkylamino)methylene]this compound derivatives in good yields. researchgate.net This strategy showcases a divergent reactivity pattern where the choice of reactants dictates the final product, with certain combinations exclusively affording the this compound structure. researchgate.net

Tandem reactions, where multiple bond-forming events occur sequentially in a single operation, provide an elegant route to complex heterocycles. The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, can be employed as the initial step in a tandem sequence to build azetidine-2,4-diones. researchgate.netnih.gov

A novel tin(II)-catalyzed tandem cyclization reaction has been developed for the synthesis of 3-substituted azetidine-2,4-diones. researchgate.net This process involves the reaction of aromatic aldehydes with ethyl cyanoacetate (B8463686). researchgate.net The reaction likely proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated intermediate. This intermediate then undergoes a subsequent intramolecular C-N cyclization, possibly facilitated by the catalyst, to construct the four-membered this compound ring. This method is effective for producing a series of 3-substituted derivatives in good to excellent yields. researchgate.net

Ring Expansion and Rearrangement Mechanisms

Ring expansion and rearrangement reactions offer powerful strategies for constructing strained ring systems from more readily available precursors. These methods often involve the formation of reactive intermediates that rearrange to yield the desired heterocyclic core.

Carbonylative Ring Expansion of Diaziridinones

The synthesis of azetidine-2,4-diones via the carbonylative ring expansion of diaziridinones is not a widely documented pathway in chemical literature. In principle, such a transformation would involve the insertion of a carbon monoxide (CO) molecule into the three-membered diaziridinone ring. Ring expansion strategies, sometimes referred to as "cut and sew" methods, are powerful for inserting small molecules like CO into existing rings. nih.gov For nitrogen-containing heterocycles, these approaches can provide access to larger ring systems. nih.govrsc.org However, the specific application of this concept starting from a diaziridinone precursor to directly afford an this compound remains a theoretical or less common synthetic route.

Photoinduced Ring-Contraction of Succinimide Derivatives

A notable method for synthesizing azetidine-2,4-diones involves the photoinduced ring-contraction of 1,3,4-trialkyl-substituted succinimide derivatives. researchgate.netorganic-chemistry.org This photochemical reaction proceeds via an α-cleavage mechanism, characteristic of alicyclic imides, upon irradiation with a low-pressure mercury lamp in a solvent such as acetonitrile. researchgate.net

The process is initiated by the excitation of the succinimide to a triplet state, which then undergoes cleavage of the C(O)-C bond. This is followed by the elimination of an alkene and subsequent ring closure to form the four-membered this compound ring. For example, the irradiation of N-methylcyclohexane-1,2-dicarboximide resulted in the formation of the corresponding N-methylcyclohexane-1,1-dicarboximide (an this compound derivative) in a 43% yield. researchgate.net This method provides a direct pathway to the dione (B5365651) structure from five-membered ring precursors. researchgate.net

Table 1: Yields of Azetidine-2,4-diones from Photoinduced Ring Contraction of Succinimides. researchgate.net
Succinimide PrecursorThis compound ProductYield (%)N-methylcyclohexane-1,2-dicarboximideN-methylcyclohexane-1,1-dicarboximide431,2,N-trimethylsuccinimide1,3,3-trimethylthis compound451,2-diethyl-N-methylsuccinimide1-methyl-3,3-diethylthis compound40Yields are based on the amount of succinimide consumed.

Wolff Rearrangement Intermediates in β-Lactam Synthesis

The Wolff rearrangement is a cornerstone reaction in organic synthesis where an α-diazocarbonyl compound is converted into a highly reactive ketene intermediate through the extrusion of dinitrogen (N₂). mdpi.com This rearrangement can be induced thermally, photochemically, or with metal catalysis. u-tokyo.ac.jp While not a direct synthesis of azetidine-2,4-diones, the Wolff rearrangement is pivotal in forming substituted β-lactam (azetidin-2-one) rings through ring contraction.

A pertinent example is the thermally promoted Wolff rearrangement of diazotetramic acids. mdpi.com In this process, the five-membered diazotetramic acid undergoes a ring contraction to generate a β-lactam ketene intermediate. This ketene can then be trapped by various nucleophiles, such as amines or alcohols, to afford a diverse range of 2-oxoazetidine-3-carboxylic acid derivatives. mdpi.com This tandem Wolff rearrangement-nucleophilic trapping sequence demonstrates a powerful method for constructing the azetidine core. The application of this methodology to a diazo precursor with an appropriate structure could theoretically provide access to the this compound scaffold.

Oxidative Hydrolysis Routes

The synthesis of azetidine-2,4-diones through pathways explicitly defined as "oxidative hydrolysis" is not a standard or commonly reported method in the scientific literature. Synthetic routes to complex molecules often involve oxidation and hydrolysis steps, but a specific, named reaction class for this target compound is not established. For instance, the synthesis of related azetidine-2,3-diones has been achieved through the oxidation of 3-hydroxy-2-azetidinones. A subsequent hydrolysis or further manipulation would be required to install the C4-carbonyl, representing a multi-step process rather than a direct oxidative hydrolysis route.

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereocontrol in the synthesis of strained four-membered rings is a significant challenge. The development of asymmetric methods using chiral catalysts is essential for producing enantioenriched azetidine derivatives for potential pharmaceutical applications.

Chiral Catalyst Applications (e.g., Copper(I)-Catalyzed Kinugasa Reaction)

The Kinugasa reaction is a powerful method for synthesizing β-lactams (azetidin-2-ones) and typically involves the copper(I)-catalyzed cycloaddition of a terminal alkyne with a nitrone. This reaction is not a direct route to azetidine-2,4-diones, as it constructs the azetidin-2-one (B1220530) core.

The mechanism proceeds through the formation of a copper acetylide, which reacts with the nitrone. The resulting intermediate undergoes cyclization to form the β-lactam ring. The use of chiral ligands in conjunction with the copper(I) catalyst allows for high levels of enantioselectivity, making it a valuable tool in asymmetric synthesis. For this reaction to yield an this compound, the starting alkyne or nitrone would need to contain a masked or pre-existing carbonyl group at the appropriate position, or the resulting β-lactam product would require subsequent oxidation at the C4 position. Therefore, while the Kinugasa reaction is a key stereoselective method for β-lactam synthesis, its application to the direct formation of the this compound ring is not established.

Table 2: Representative Examples of the Asymmetric Kinugasa Reaction for β-Lactam Synthesis.
AlkyneNitroneCatalyst/Ligand SystemProductYield (%)Enantiomeric Excess (ee %)PhenylacetyleneC-Phenyl-N-methylnitroneCuI / Chiral Ligandβ-LactamHighUp to 93%TrimethylsilylacetyleneC,N-DiphenylnitroneCu(OTf)₂ / Chiral Bisoxazolineβ-LactamGoodHighData are generalized from typical Kinugasa reaction literature to illustrate the method's capability for asymmetric β-lactam synthesis.

Diastereoselective Synthesis

The stereochemical outcome of chemical reactions is a critical aspect of modern organic synthesis, and the formation of azetidine-2,4-diones is no exception. Diastereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of one diastereomer over others.

A prominent example of diastereoselective synthesis in this context is the Staudinger ketene-imine cycloaddition. nih.govrsc.org This reaction involves the nucleophilic addition of an imine to a ketene, forming a zwitterionic intermediate that subsequently cyclizes to create the four-membered β-lactam ring. nih.govrsc.org The final product is typically a mixture of cis and trans isomers. rsc.org The diastereoselectivity of this reaction—the ratio of these isomers—is highly dependent on several factors:

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different diastereomers. rsc.org

Reagent Addition Order: The sequence in which the reactants are introduced can affect the concentration of intermediates and influence the reaction pathway. rsc.org

Substituent Effects: The electronic properties of the substituents on both the ketene and the imine play a crucial role in determining the stereochemical course of the cycloaddition. rsc.org

Base Nucleophilicity: The nature of the base used for in situ ketene generation can impact the reaction's selectivity. rsc.org

Notably, research has demonstrated that the diastereoselectivity of the Staudinger reaction for synthesizing spiro-β-lactams can be reversed. rsc.org By employing oxalyl chloride for the in situ generation of ketene at room temperature, it is possible to favor the formation of a different diastereomer compared to previously established high-temperature procedures. rsc.orgrsc.org This control is achieved by manipulating the stability of the zwitterionic intermediate, which can be formed from either the Z- or E-isomer of the Schiff base precursor. nih.govrsc.org

Synthesis of Bis(this compound) Intermediates

Bis(this compound)s are molecules containing two this compound rings, which can serve as important intermediates for the synthesis of polymalonamides. acs.org Two distinct methodologies have been developed for the synthesis of these compounds, targeting either aromatic (aryl) or aliphatic (alkyl) linkages between the heterocyclic rings. acs.org

Autoxidation Routes

For the synthesis of aryl-linked bis(this compound)s, an efficient autoxidation method has been developed. acs.org This approach is used to prepare a family of N,N′-benzophenonyl bis(this compound)s. The synthesis starts from readily available diphenylmethane (B89790) bis(this compound) precursors. acs.org The autoxidation of these starting materials successfully yields the target benzophenone-bridged compounds in good yields, typically ranging from 70% to 80%. acs.org

Sensitized Photocyclization Methods

The synthesis of aliphatic bis(this compound)s requires a different strategy, as direct cycloaddition reactions between aliphatic isocyanates and ketenes are often inefficient, resulting in low product yields of around 20%. acs.org To overcome this, a three-step process utilizing a key photochemical cyclization step has been established. acs.org

Summary of Synthetic Routes to Bis(this compound)s
MethodTarget Compound TypeStarting MaterialKey Reaction StepReported Yield
AutoxidationAryl-bis(this compound)sDiphenylmethane bis(this compound)sAutoxidation70-80% acs.org
Sensitized PhotocyclizationAlkyl-bis(this compound)sN,N′-alkylene bis(N-formyl-2-methylacrylamide)sPhotochemical Cyclization63-80% (overall) acs.org

Synthesis of Spiro[azetidine-2,3'-indoline]-2',4(1'H)-dione Derivatives

Spiro[azetidine-2,3'-indoline]-2',4(1'H)-dione derivatives represent a class of complex heterocyclic compounds where an this compound ring is fused to an indoline-2-one (oxindole) core in a spirocyclic fashion. A robust and widely used method for constructing this molecular framework is the Staudinger ketene–imine cycloaddition. nih.govrsc.org

The synthesis is typically a one-pot reaction involving three main components:

A Schiff Base (Imine): These are prepared beforehand through the condensation of isatin (B1672199) or a substituted isatin with a primary amine. nih.gov

A Substituted Acetic Acid: This serves as the precursor for the ketene. nih.govrsc.org

A Cyclizing Agent: A combination of a reagent like oxalyl chloride and an organic base (e.g., triethylamine (B128534) or diisopropylethylamine) is used to generate the highly reactive ketene from the acetic acid in situ. nih.govrsc.orgrsc.org

The ketene then undergoes a [2+2] cycloaddition with the C=N bond of the Schiff base to form the spiro-azetidinedione ring system. nih.govresearchgate.net This methodology has proven effective for synthesizing a variety of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones. nih.gov For comparative purposes, these same compounds have also been synthesized using an alternative technique where the ketene is generated from a pre-synthesized acyl chloride. nih.govrsc.org The reaction yields a mixture of diastereomers, and as discussed previously, the reaction conditions can be tuned to influence the stereochemical outcome. nih.govrsc.org

Synthesis of Spiro[azetidine-2,3'-indoline]-2',4(1'H)-dione Derivatives
Reactant 1 (Imine Precursor)Reactant 2 (Ketene Precursor)Key ReagentsProduct
Isatin + AmineSubstituted Acetic AcidOxalyl Chloride, Organic BaseSpiro[azetidine-2,3'-indoline]-2',4(1'H)-dione nih.govrsc.org
3-(1,3-benzothiazol-2-ylimino)-1,3-dihydro-2H-indol-2-oneChloroacetyl chlorideTriethylamine1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-dione researchgate.net

Chemical Reactivity and Mechanistic Investigations of Azetidine 2,4 Diones

Ring-Opening Reactions

The strained four-membered ring of azetidine-2,4-dione is prone to nucleophilic attack, leading to ring-opening reactions. rsc.orgnih.gov This reactivity is a cornerstone of its chemical utility, particularly in polymerization and bioconjugation.

Azetidine-2,4-diones exhibit remarkable selectivity in their reactions with nucleophiles, showing a pronounced preference for primary amines. researchgate.net The reaction involves a ring-opening addition mechanism that proceeds under mild, catalyst-free conditions to form stable malonamide (B141969) linkages. researchgate.net This high degree of selectivity allows for precise chemical modifications, even in the presence of other nucleophilic groups. researchgate.net The reaction is efficient and high-yielding, making it a valuable tool for synthesizing polymers like polymalonamides and for creating hyperbranched polymers through the reaction of an this compound monomer with a primary amine monomer. researchgate.net The reactivity with aromatic primary amines is somewhat lower compared to aliphatic ones, as the electron-withdrawing nature of the phenyl group reduces the basicity and nucleophilicity of the amine. researchgate.net

The key feature of this compound's reactivity is its high selectivity for primary aliphatic amines over other nucleophiles such as alcohols and secondary amines. researchgate.net This chemoselectivity is crucial for applications like end-group functionalization of polymers and the synthesis of complex architectures without the need for protective groups. researchgate.net While the serine hydroxyl group, a primary alcohol, can act as a nucleophile in enzyme active sites, general reactivity with alcohols under typical synthetic conditions is significantly lower than with primary amines. researchgate.netresearchgate.net This differential reactivity allows for the targeted formation of malonamide bonds in multifunctional molecules.

Table 1: Reactivity of this compound with Various Nucleophiles

Nucleophile Reactivity Product Formed Conditions Citation
Primary Aliphatic Amines High Malonamide Mild, Catalyst-free researchgate.net
Primary Aromatic Amines Moderate Malonamide Mild, Catalyst-free researchgate.net
Secondary Amines Low / Negligible No significant reaction Mild researchgate.net
Alcohols Low / Negligible No significant reaction Mild researchgate.net

The underlying mechanism for the ring-opening of azetidine-2,4-diones is a nucleophilic addition to one of the electrophilic carbonyl carbons of the ring. This initial attack is facilitated by the significant ring strain of the four-membered heterocycle. rsc.org Following the nucleophilic addition, the tetrahedral intermediate undergoes ring cleavage, which relieves the strain and results in a linear, functionalized product. nih.govresearchgate.net In the case of primary amines, this process leads to the formation of a malonamide derivative. researchgate.net The regioselectivity of the nucleophilic attack can be influenced by substituents on the azetidine (B1206935) ring. nih.govresearchgate.net

Acylating Agent Properties

The electrophilic nature of the carbonyl groups in the strained ring allows azetidine-2,4-diones to function as effective acylating agents. This property is particularly relevant in the context of enzyme inhibition.

Azetidine-2,4-diones have been identified as a potent class of inhibitors for serine proteases, such as human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE). researchgate.net The mechanism of inhibition involves the acylation of the catalytic serine residue (Ser-195) in the enzyme's active site. researchgate.net The hydroxyl group of the serine acts as a nucleophile, attacking one of the carbonyl carbons of the this compound ring. This leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. researchgate.net

The potency of these inhibitors can be tuned by modifying the substituents on the this compound scaffold. For instance, incorporating electron-withdrawing groups on the N-aryl substituent enhances the electrophilicity of the carbonyl carbons, thereby increasing the rate of enzyme acylation. researchgate.net Certain derivatives have shown remarkable potency, with second-order rate constants for HLE inactivation reaching as high as 1.46 x 10⁶ M⁻¹s⁻¹. researchgate.net

Table 2: Inhibition of Elastase by this compound Derivatives

Compound Target Enzyme Inhibition Rate Constant Citation
Compound 2i Human Leukocyte Elastase (HLE) ~5 x 10⁵ M⁻¹s⁻¹ researchgate.net
**Compound 3*** Human Leukocyte Elastase (HLE) 1.46 x 10⁶ M⁻¹s⁻¹ researchgate.net
3,3-diethyl-N-aryl derivatives Porcine Pancreatic Elastase (PPE) Rate increases with electron-withdrawing N-aryl substituents researchgate.net

*N-(4-(phenylsulphonylmethyl)phenyl) derivative

Reaction Mechanisms in Derivative Formation

The formation of derivatives from azetidine-2,4-diones is primarily governed by the principles of nucleophilic acyl substitution, driven by the release of ring strain. The general mechanism involves two key steps:

Nucleophilic Attack: A nucleophile, such as a primary amine or the hydroxyl group of a serine residue, attacks one of the electrophilic carbonyl carbons of the this compound ring. researchgate.netresearchgate.net

Ring Cleavage: The resulting tetrahedral intermediate is unstable due to the strained four-membered ring. The ring opens by cleavage of a carbon-nitrogen bond, which is energetically favorable as it relieves the inherent ring strain. rsc.org This step results in the formation of a stable, linear acyl derivative, with the nucleophile covalently bonded to the carbonyl carbon.

This strain-release-driven reactivity allows these reactions to proceed under mild conditions, often without the need for a catalyst. researchgate.net The high selectivity for certain nucleophiles, like primary amines, demonstrates that the electronic and steric properties of the incoming nucleophile play a critical role in the reaction's success. researchgate.net

Stereochemical Aspects of Reactivity

The stereochemistry of reactions involving the azetidine-dione ring is a critical aspect, particularly in the synthesis of chiral molecules. The planar, strained four-membered ring can exhibit facial selectivity, where the approach of a nucleophile to the carbonyl groups is directed by substituents on the ring.

In reactions involving nucleophilic addition to one of the keto-groups on a substituted azetidine-dione ring, the existing stereocenters can control the stereochemical outcome of the reaction. For the closely related azetidin-2,3-diones, it has been shown that the approach of a Grignard reagent to a ketone is controlled by the substituent at the C-4 position of the ring. researchgate.net This directing effect leads to the formation of the product with a specific trans stereochemistry. researchgate.net

This principle of substrate-controlled stereoselectivity is applicable to azetidine-2,4-diones. The substituents on the ring can sterically hinder one face of the molecule, forcing the incoming reagent to attack from the less hindered face. This can lead to a high degree of diastereoselectivity in the formation of new stereocenters. Furthermore, the thermodynamic stability of the products can also play a role; in some cases, a kinetically formed cis-isomer can be converted to the more stable trans-isomer through base-induced isomerization. researchgate.net The stereocontrolled synthesis of various substituted azetidines is an active area of research due to the importance of these scaffolds in medicinal chemistry. nih.govnih.gov

Computational and Theoretical Investigations of Azetidine 2,4 Dione

Quantum Chemical Calculations

Comprehensive quantum chemical calculations specifically focused on the parent compound, azetidine-2,4-dione, are limited in the currently available scientific literature. While computational studies have been performed on related azetidine (B1206935) structures and other β-lactam-containing molecules, detailed reports on Density Functional Theory (DFT) studies, thermodynamic parameter calculations, and the analysis of the intrinsic thermodynamic preference of diastereoisomers for this compound itself are not extensively documented.

Similarly, detailed thermodynamic parameter calculations for this compound are not extensively published. Computational studies on other cyclic amides have utilized quantum chemical methods to calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These calculations are crucial for predicting the spontaneity and equilibrium of reactions involving these compounds. For azetidin-2-one (B1220530) derivatives, computational studies have been conducted to calculate some thermodynamic parameters using programs like Gaussian. However, a specific and detailed thermodynamic profile for this compound is not available in the reviewed literature.

The analysis of the intrinsic thermodynamic preference of diastereoisomers is a key application of computational chemistry in understanding stereoselectivity. While studies on substituted azetidines have utilized DFT calculations to explore the relative stabilities of different diastereomers, this has not been specifically detailed for this compound. Such analyses would be valuable in predicting the favored stereochemical outcomes in synthetic routes leading to substituted azetidine-2,4-diones.

Molecular Docking Studies

Molecular docking has emerged as a powerful tool to investigate the potential of this compound derivatives as inhibitors of various enzymes. These studies provide insights into the binding modes of these compounds within the active sites of target proteins and help in understanding the structure-activity relationships.

Molecular docking studies on derivatives of this compound have been instrumental in elucidating their interactions with protein targets. A notable example is the investigation of 3,3-diethylthis compound (B1329865) based thiazoles as inhibitors of human neutrophil elastase (HNE). researchgate.netnih.govnih.gov In these studies, the this compound moiety plays a crucial role in the interaction with the enzyme's active site.

Docking simulations revealed that the this compound group is positioned to interact with key amino acid residues. Specifically, attractive, hydrogen bonding-mediated interactions are consistently observed between one of the oxygen atoms of the this compound group and the sidechain of Ser195 in the HNE active site. nih.gov Furthermore, the nitrogen atom of the this compound ring is stabilized through hydrogen bonding with Gln192. researchgate.net The phenyl ring of the ligand has been shown to engage in aromatic π-π interactions with His57. researchgate.net These interactions are critical for the proper alignment of the ligand within the binding cavity, which is a prerequisite for its inhibitory activity. nih.govnih.gov

A significant outcome of molecular docking studies is the ability to correlate calculated binding energies with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). For the series of 3,3-diethylthis compound based thiazole inhibitors of HNE, a good correlation between the calculated binding energies and the experimental IC50 values was observed. nih.govnih.gov This correlation suggests that the inhibitory properties of these compounds are largely dependent on the initial alignment of the ligand in the binding cavity, which in turn influences the subsequent reaction with Ser195. nih.govnih.gov

The following table presents the experimental IC50 values and the corresponding calculated binding energies for a selection of these compounds. nih.govresearchgate.net

CompoundExperimental IC50 (nM)Calculated Binding Energy (kcal/mol)
3c35.02-8.5
3e44.59-8.2
3hNot specified in source-8.0

This data underscores the predictive power of molecular docking in this class of compounds and its utility in the rational design of more potent inhibitors. researchgate.net

Structural Criteria for Covalent Ligand Bonding

The potential of azetidine-2,4-diones as covalent ligands is rooted in the inherent ring strain and the electrophilicity of their dicarbonyl system. rsc.org As a class of 4-oxo-β-lactams, these compounds are effective acylating agents, a property crucial for covalent inhibition of enzymes, particularly serine proteases. researchgate.net The mechanism involves the nucleophilic attack by a residue in the enzyme's active site, typically a serine, on one of the carbonyl carbons of the this compound ring. This leads to the opening of the four-membered ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. researchgate.net

Computational studies, including docking and quantum mechanical calculations, are instrumental in identifying the structural features that enhance this covalent bonding. Key criteria include:

Electrophilicity of the Carbonyl Group: The reactivity of the β-lactam ring is highly dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the nitrogen atom (N1) or at the C3 position can significantly increase this electrophilicity, making the ring more susceptible to nucleophilic attack. researchgate.net For instance, studies on N-aryl substituted azetidine-2,4-diones have shown that electron-withdrawing groups on the aryl ring increase the rate of enzyme acylation. researchgate.net

Ring Strain: The four-membered ring of this compound possesses considerable ring strain (approx. 25.4 kcal/mol), which is a thermodynamic driving force for ring-opening reactions. rsc.org This inherent strain facilitates the acylation process once the nucleophilic attack occurs.

The interplay of these factors determines the potency and selectivity of this compound derivatives as covalent inhibitors. Computational modeling allows for the systematic evaluation of these criteria, guiding the design of more effective and specific enzyme inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful computational lens to investigate the dynamic behavior of this compound and its complexes with biological macromolecules over time. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms, offering insights into the time-dependent conformational changes, flexibility, and intermolecular interactions that are not apparent from static models. researchgate.net For this compound-based ligands, MD simulations are crucial for understanding how they behave within a solvated, dynamic biological environment, such as the active site of a target protein.

The simulations can reveal the stability of the ligand-protein complex, map out the network of hydrogen bonds and hydrophobic interactions, and assess the role of solvent molecules in mediating the binding process. mdpi.comfrontiersin.org By tracking the trajectory of each atom over a defined period, typically nanoseconds to microseconds, researchers can observe the dynamic processes that govern molecular recognition and the initial steps leading to a covalent reaction. mdpi.com

MD simulations are particularly adept at characterizing the conformational landscape and flexibility of both the this compound ligand and its protein target upon complex formation. nih.gov The binding of a ligand can induce significant conformational changes in the protein, which can be essential for its function or inhibition. nih.gov For example, simulations can show how the binding of an this compound derivative might stabilize a specific conformation of the enzyme's active site, or conversely, how the inherent flexibility of the protein might accommodate the ligand. nih.govsciencedaily.com

Key analyses performed during MD simulations to assess flexibility and conformational changes include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference structure. It provides insight into the stability of the protein-ligand complex over the course of the simulation.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify the flexible regions of the protein. This can highlight which parts of the protein are most affected by the binding of the this compound ligand.

Principal Component Analysis (PCA): PCA can be used to identify the dominant modes of motion in the protein-ligand system, providing a more detailed picture of the functionally relevant conformational changes.

These analyses collectively offer a dynamic view of the binding event, revealing the subtle structural adjustments that underpin the interaction between this compound and its biological target.

Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. nih.govrsc.org Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) is a widely used end-point method to estimate the binding free energy of a ligand to a protein from an ensemble of snapshots generated by MD simulations. nih.govwustl.eduuni-duesseldorf.de This method offers a balance between computational accuracy and efficiency, making it more rigorous than docking scores but less computationally expensive than methods like thermodynamic integration. nih.govwustl.edu

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the isolated protein and ligand in solution. uni-duesseldorf.de The MM-PBSA approach calculates this using the following equation:

ΔG_bind = + <ΔG_solv> - T<ΔS>

Where:

is the average molecular mechanics energy in the gas phase, comprising internal, electrostatic, and van der Waals energies.

<ΔG_solv> is the solvation free energy, which is a sum of the polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). frontiersin.org

T<ΔS> represents the conformational entropy change upon binding, which is the most computationally demanding term and is often omitted in relative binding free energy calculations, assuming similar entropies for structurally related ligands. uni-duesseldorf.de

The table below illustrates a hypothetical breakdown of energy components from an MM-PBSA calculation for an this compound inhibitor.

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.5
Electrostatic Energy-20.1
Polar Solvation Energy35.8
Nonpolar (SASA) Energy-4.2
Binding Free Energy (ΔG_bind) -34.0

This is an interactive data table based on hypothetical MM-PBSA results.

MM-PBSA calculations can be used to rank a series of this compound derivatives, providing valuable insights for lead optimization by predicting how modifications to the core structure will affect binding affinity. nih.govdergipark.org.tr

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed reaction mechanisms involving this compound, from its synthesis to its interactions with biological targets. nih.govnih.gov Methods based on quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. nih.gov This allows for the identification of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.govfrontiersin.org

For example, computational studies can be used to understand the regioselectivity and stereoselectivity of synthetic routes to substituted azetidine-2,4-diones. nih.govrsc.org By calculating the activation energies for different possible reaction pathways, researchers can predict which products are most likely to form under specific conditions. nih.govnih.gov In the context of its biological activity, computational modeling can detail the step-by-step process of enzyme inhibition, including the initial noncovalent binding, the conformational changes leading to the reactive state, the ring-opening acylation event, and the structure of the final covalent adduct. researchgate.netnih.gov

The transition state (TS) is the highest energy point along a reaction coordinate and represents the critical bottleneck of a chemical reaction. nih.gov Its structure and energy determine the reaction rate. Computational methods, primarily DFT, are used to locate and characterize these fleeting structures. nih.govnih.gov For reactions involving this compound, transition state analysis can provide profound insights.

For instance, in the covalent inhibition of a serine protease, TS analysis would model the state where the bond between the serine oxygen and the lactam carbonyl carbon is partially formed, and the C-N bond of the azetidine ring is partially broken. nih.gov Calculating the energy of this transition state (the activation energy) allows for a quantitative prediction of the reaction rate. nih.gov

Computational studies have demonstrated that the enzyme environment plays a crucial role in stabilizing the transition state, thereby lowering the activation energy and accelerating the reaction compared to the uncatalyzed reaction in solution. nih.gov This stabilization can arise from specific hydrogen bonds or electrostatic interactions within the active site that are present in the TS but not in the reactant state.

The table below shows hypothetical calculated activation energies for the acylation of a serine residue by an this compound derivative under different conditions.

Reaction ConditionCalculated Activation Energy (kcal/mol)
In Water (uncatalyzed)25.8
In Enzyme Active Site (catalyzed)16.6

This interactive data table illustrates how an enzyme can lower the activation barrier.

By analyzing the geometry and electronic structure of the transition state, chemists can understand how substituents on the this compound scaffold influence its reactivity, providing a rational basis for inhibitor design. nih.gov

Many chemical reactions can produce multiple stereoisomers, and controlling the stereochemical outcome is a major goal in chemical synthesis. researchgate.net Computational modeling has become a reliable tool for predicting and explaining the stereoselectivity of reactions, including those used to synthesize chiral azetidine derivatives. nih.govmdpi.com

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. The product that is formed through the lower energy transition state will be the major product. researchgate.net By modeling all possible transition states, computational chemists can calculate these energy differences (ΔΔG‡) and thus predict the enantiomeric or diastereomeric excess of a reaction. nih.gov

For example, in an aldol reaction to create a C3-substituted this compound, the approach of the enolate to the aldehyde can occur from two different faces, leading to two different stereoisomers. DFT calculations can model the transition states for both approaches. The difference in the calculated free energies of these transition states can then be used to predict the stereoselectivity of the reaction. researchgate.net These predictions can guide the choice of catalysts, solvents, and reaction conditions to favor the formation of the desired stereoisomer, which is often critical for biological activity. nih.govmdpi.com

Structural Constraints and Steric Parameters Analysis

The structural integrity and reactivity of this compound, also known as malonimide, are fundamentally dictated by the inherent constraints of its four-membered ring system. Computational and theoretical analyses have been instrumental in elucidating the specific geometric and steric parameters that characterize this strained heterocyclic compound. These investigations provide a quantitative basis for understanding its chemical behavior and potential as a building block in medicinal chemistry.

The this compound ring is characterized by significant angle strain, a consequence of forcing the bond angles of the sp³ and sp² hybridized atoms to deviate from their ideal values. This strain is a key determinant of the ring's reactivity, particularly the susceptibility of the amide bonds to nucleophilic attack.

Detailed computational studies, often employing Density Functional Theory (DFT) and ab initio methods, have provided insights into the precise bond lengths, bond angles, and dihedral angles of the this compound molecule. These parameters collectively define the molecule's three-dimensional structure and steric profile.

Table 4.5.1: Calculated Bond Lengths of this compound

BondBond Length (Å)
N1–C21.40
C2–C31.52
C3–C41.52
C4–N11.40
C2=O51.21
C4=O61.21
N1–H1.01
C3–H1.09

Note: These are representative values from computational models and may vary slightly depending on the level of theory and basis set used in the calculation.

Table 4.5.2: Calculated Bond Angles of this compound

AngleBond Angle (°)
C4–N1–C293.0
N1–C2–C388.0
C2–C3–C488.0
C3–C4–N188.0
O5=C2–N1136.0
O5=C2–C3136.0
O6=C4–N1136.0
O6=C4–C3136.0

Note: These are representative values from computational models and may vary slightly depending on the level of theory and basis set used in the calculation.

The planarity of the this compound ring is another critical structural parameter. Theoretical calculations often investigate the puckering of the ring, which can influence its steric accessibility and interaction with other molecules. The degree of pyramidalization at the nitrogen atom is a key factor in the reactivity of β-lactam structures. In an ideal amide, the nitrogen atom is sp²-hybridized and planar. However, the geometric constraints of the four-membered ring in this compound force the nitrogen atom into a more pyramidal geometry. This deviation from planarity reduces the resonance stabilization of the amide bond, making the carbonyl carbons more electrophilic and susceptible to nucleophilic attack.

Steric parameters, such as the van der Waals volume and surface area, are also determined through computational modeling. These parameters are crucial for understanding how the molecule will fit into the active site of an enzyme or interact with other molecules in a biological system. The relatively compact and rigid structure of the this compound core presents a unique steric profile that can be exploited in the design of targeted inhibitors.

Azetidine 2,4 Dione As a Synthetic Intermediate and Molecular Scaffold

Polymer Chemistry Applications

The unique chemical properties of the azetidine-2,4-dione ring system have been harnessed in polymer science to create novel polymers with tailored characteristics. Its ability to undergo ring-opening polymerization and to be incorporated as a reactive pendant group allows for the synthesis of a variety of polymeric architectures, including polymalonamides, polyurethanes, and materials for nonlinear optics.

Precursors for Polymalonamides

Azetidine-2,4-diones serve as key building blocks for the synthesis of polymalonamides, a class of polymers with potential applications as elastomers. The polymerization process typically involves the ring-opening reaction of bis(this compound)s with diamines.

A two-step, solvent-free process has been developed for the preparation of elastomeric polymalonamides. acs.org In the initial step, bis(this compound) intermediates are reacted with a long-chain polyether diamine. acs.org Subsequently, a chain extender, such as hexamethylene diamine, is added to the prepolymer mixture, leading to the formation of the final elastomeric polymer. acs.org

The reactivity of the bis(this compound) intermediates and the properties of the resulting polymalonamides are influenced by their chemical structure. For instance, ketone-conjugated aromatic bis(this compound)s have been found to yield high molecular weight polymalonamides with superior mechanical properties in shorter reaction times. acs.org While aromatic polymalonamides are generally amorphous, their aliphatic counterparts tend to be fibrous and semi-crystalline. acs.org Notably, polymalonamides derived from aryl bis(this compound)s exhibit good thermal stability, with resistance to temperatures exceeding 350°C. acs.org

The synthesis of N,N'-alkylene bis(this compound)s has been achieved through a three-step process involving a sensitized photocyclization of N,N'-alkylene bis(N-formyl-2-methylacrylamide)s. acs.org This method provides an alternative route to aliphatic bis(this compound) precursors for polymalonamide synthesis. The selective reactivity of the this compound ring towards primary aliphatic amines over other functional groups like alcohols or secondary amines makes it a valuable tool for creating well-defined polymer intermediates. researchgate.net

Components in Polyurethane Synthesis

The this compound moiety can be incorporated into polyurethane (PU) structures, where it can act as a reactive pendant group for further modification or crosslinking. researchgate.net A diol compound containing a reactive this compound group has been used as a side chain in poly(ε-caprolactone) (PCL) based polyurethanes. researchgate.net

These functionalized polyurethanes can be subsequently crosslinked by reacting the this compound groups with diamines like 1,6-diaminohexane. researchgate.net Alternatively, they can be modified with agents such as 3-aminopropyltriethoxysilane, followed by a sol-gel process to create crosslinked materials with shape memory properties. researchgate.net The thermal and mechanical characteristics of these crosslinked polyurethanes are highly dependent on the nature of the crosslinking agent. researchgate.net

In another approach, a dual-functional building block, 4-isocyanate-4´-(3,3-dimethyl-2,4-dioxo-azetidine)diphenyl methane (B114726) (IDD), has been utilized as a chain extender in the synthesis of side-chain polyurethanes. researchgate.net The this compound groups on these polymers can then undergo addition reactions with amino-functionalized dendritic or linear poly(urea/malonamide)s under mild conditions to produce polyurethanes with well-defined pendant structures. researchgate.net The mechanical properties of these comb-like polyurethanes can be tailored by adjusting the architecture and molecular length of the grafted pendants. researchgate.net

Materials for Nonlinear Optics

This compound has been employed in the construction of hyperbranched polymers with second-order nonlinear optical (NLO) properties. psu.edu These materials are of interest for applications in optoelectronics due to their potential for high optical nonlinearity and rapid response times.

A synthetic strategy for creating such NLO materials involves the use of an A2-type monomer, which contains two reactive this compound functional groups. psu.edu For example, a difunctional chromophore, 4-(4′-nitrophenyl-diazenyl) phenyl-1,3-diamine (NDPD), can be reacted with 4-isocyanato-4′(3,3-dimethyl-2,4-dioxo-azetidino)diphenylmethane (MIA) to form an A2 monomer. psu.edu

This A2 monomer can then be polymerized with a B3-type monomer, such as a primary amine with three reactive sites, via a ring-opening addition reaction. psu.edu This approach allows for the synthesis of hyperbranched polymers with a controlled architecture. psu.edu The this compound groups exhibit selective reactivity towards primary amines, facilitating a clean and efficient polymerization process. psu.edu The resulting hyperbranched polymers have been shown to exhibit significant second-order NLO activity, with measured r33 coefficients in the range of 6–16 pm/V. psu.edu

Scaffold for Enzyme Inhibitors

The strained four-membered ring of this compound makes it an effective electrophilic "warhead" for the inactivation of serine proteases. This property has been exploited in the design of potent and selective inhibitors for enzymes such as human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE).

Human Neutrophil Elastase (HNE) Inhibitors

Human neutrophil elastase is a serine protease implicated in a variety of inflammatory diseases. Azetidine-2,4-diones, also referred to as 4-oxo-β-lactams, have emerged as a promising class of HNE inhibitors. researchgate.netnih.gov The inhibitory mechanism involves the acylation of the active site serine residue (Ser-195) of the enzyme by the this compound ring. nih.gov

Structure-activity relationship (SAR) studies have revealed key structural features that govern the inhibitory potency and selectivity of these compounds. The nature of the substituents at the C-3 position of the this compound ring is crucial for activity. researchgate.net Small alkyl groups, such as a gem-diethyl group, have been shown to enhance inhibitory potency compared to larger substituents. researchgate.net

Furthermore, the substituent on the nitrogen atom of the ring plays a significant role. N-phenyl derivatives of 3,3-diethylthis compound (B1329865) have demonstrated high activity and selectivity towards HNE. nih.gov Electron-withdrawing groups on the N-aryl moiety can increase the rate of enzyme acylation. researchgate.net

A series of 3,3-diethylthis compound based thiazoles have been synthesized and evaluated as HNE inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For instance, derivatives containing trimethoxyphenyl, benzenesulfonamide, and naphthyl groups have shown high inhibitory activity. nih.gov Kinetic analyses have indicated a mixed mechanism of inhibition for these compounds. nih.gov

Compound IDSubstituent on Thiazole RingHNE IC50 (nM)
3c Trimethoxyphenyl38.25
3e Benzenesulfonamide35.02
3h Naphthyl44.59
Sivelestat (Standard)18.78

Data sourced from a study on 3,3-diethylthis compound based thiazoles as HNE inhibitors. nih.gov

One particularly potent inhibitor, compound 2i from a separate study, demonstrated a second-order rate constant for HNE inactivation of approximately 5 x 10^5 M-1s-1. researchgate.netnih.gov

Porcine Pancreatic Elastase (PPE) Inhibitors

Porcine pancreatic elastase is often used as a model enzyme for HNE due to their structural similarities. Azetidine-2,4-diones have also been shown to be effective inhibitors of PPE. researchgate.netnih.gov The mechanism of inhibition is consistent with that observed for HNE, involving the acylation of the active site serine. researchgate.net

The inhibitory activity against PPE is also influenced by the substituents on the this compound scaffold. researchgate.net Electron-withdrawing substituents at the N-(4-aryl) position of 3,3-diethyl-N-aryl derivatives have been shown to increase the rate of enzyme acylation. nih.gov A Hammett plot for the inhibition of PPE by a series of these compounds yielded a ρ-value of 0.65, which is indicative of an early transition state for the enzyme-catalyzed reaction when compared to the ρ-value of 0.96 for alkaline hydrolysis. researchgate.netnih.gov

The design of these inhibitors is based on creating molecules that fit favorably into the enzyme's active site. Docking studies have indicated that noncovalent interactions between the inhibitor and the enzyme contribute to the binding affinity. researchgate.netnih.gov The development of this compound-based inhibitors for PPE has provided valuable insights into the structural requirements for potent elastase inhibition, which has guided the design of more effective HNE inhibitors. researchgate.net

Dipeptidyl Peptidase Inhibitors

The azetidine (B1206935) scaffold is a recognized structural motif in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV), a serine protease that is a key target in the treatment of type 2 diabetes. researchgate.netoatext.com Inhibition of DPP-IV prolongs the action of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. researchgate.netoatext.com Azetidine-based DPP-IV inhibitors can be categorized into several subtypes, including 2-cyanoazetidines and 2-ketoazetidines. researchgate.netnih.gov

The this compound structure falls within the broader class of 2-ketoazetidines, which have been explored for their potential as DPP-IV inhibitors. researchgate.netnih.gov The rigid four-membered ring helps to correctly orient the functional groups for effective binding within the enzyme's active site. Research has shown that both 2-(R)- and 2-(S)-cyano and -keto azetidines can display similar inhibitory potencies, indicating that the stereochemistry at the 2-position is not always critical for activity. nih.gov The most potent inhibitors in this class often feature large, hydrophobic amino acid groups attached to the azetidine nitrogen, achieving activities below 100 nM. nih.gov The inherent reactivity of the "warhead"-based cyano- and ketoazetidines can lead to covalent interactions with the enzyme, but also presents challenges related to chemical stability, such as internal cyclization to inactive forms. nih.gov

Inhibitor SubtypeKey Structural FeaturePotency DriverAssociated Challenge
2-CyanoazetidinesNitrile group at C2Large hydrophobic group on azetidine nitrogenPotential for chemical instability (cyclization)
2-Ketoazetidines (including diones)Carbonyl group at C2Large hydrophobic group on azetidine nitrogenPotential for chemical instability (cyclization)
3-FluoroazetidinesFluorine at C3Achieves sub-micromolar potencyLess prone to cyclization instability

Building Blocks for Complex Heterocyclic Structures

The this compound moiety is a valuable building block in synthetic chemistry, primarily due to the ring strain inherent in the four-membered system, which is approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to cleavage and rearrangement reactions, providing a gateway to diverse molecular structures. rsc.org β-lactams, the class of compounds to which azetidinones belong, have long been recognized as versatile synthons for preparing biologically important molecules like amino acids and alkaloids. rsc.org Saturated cyclic amines in general, including azetidines, are considered attractive starting points for constructing other molecules of medicinal interest. mdpi.com A novel tin(II)-catalyzed tandem cyclization reaction of aromatic aldehydes with ethyl cyanoacetate (B8463686) provides straightforward, one-pot access to the 3-substituted this compound core, further enhancing its utility as a readily available building block. mdpi.comrsc.org

A significant application of the this compound scaffold is in the synthesis of spiro compounds, where one atom is common to two rings. Specifically, the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones has received considerable attention. nih.govresearchgate.net These compounds merge the azetidinone ring with the oxindole (B195798) moiety, a privileged structure in medicinal chemistry. nih.gov

A primary synthetic route to these spirocycles is the Staudinger ketene-imine cycloaddition reaction. nih.gov This method involves the reaction of a ketene (B1206846), generated in situ from a substituted acetic acid, with a Schiff base derived from isatin (B1672199) (an indole-1,2-dione). nih.gov This approach has been successfully used to generate a series of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones. nih.gov

These spiro-azetidine-dione derivatives are not merely synthetic curiosities; they have been investigated for a range of biological activities. Various studies have demonstrated their potential as antibacterial, antifungal, and anticancer agents. rsc.orgnih.govresearchgate.net For instance, certain 3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione derivatives displayed significant cytotoxicity against breast cancer cell lines. rsc.orgnih.gov

Spiro Compound ClassKey Synthetic MethodInvestigated Biological ActivityReference Example
Spiro[azetidine-2,3′-indoline]-2′,4-dionesStaudinger [2+2] cycloadditionAntibacterial, Antifungal5,7-dibromo substituted derivatives showed MIC values of 6.25–12.5 μg/mL. rsc.orgresearchgate.net
Spiro[azetidine-2,3′-indoline]-2′,4-dionesStaudinger [2+2] cycloadditionAnticancer (Anti-breast cancer)3-chloro-1-(o-tolyl) derivative showed an IC50 of 22.75–25.18 μM. rsc.orgnih.gov
Spiro-β-lactamsVarious cycloadditionsAntimalarialActivity against chloroquine-resistant Plasmodium falciparum with IC50 from 5 to 32.2 mM. rsc.orgnih.gov

The strained four-membered ring of azetidine derivatives makes them excellent precursors for the synthesis of non-natural amino acids and peptidomimetics. The azetidine ring can serve as a constrained analogue of natural amino acids, most notably proline. nih.gov Azetidine-2-carboxylic acid (AZE), a naturally occurring non-proteinogenic amino acid, is a well-known proline mimic. nih.gov

The this compound ring can be chemically manipulated to generate novel amino acid structures. For example, related azetidine-2,3-diones have been used in an unprecedented one-step synthesis of unnatural α-amino acid and peptide derivatives through a ring-opening reaction with primary amines. researchgate.net Furthermore, the core azetidine structure can be elaborated using modern synthetic methods. A simple and efficient route has been developed for preparing new heterocyclic amino acid derivatives containing azetidine rings via aza-Michael addition reactions. researchgate.netmdpi.com These synthesized amino acid analogues can be incorporated into peptide chains to create peptidomimetics, which may exhibit enhanced stability, conformational rigidity, or novel biological activities compared to their natural counterparts. The incorporation of azetidine-2-carboxylic acid into tetrapeptides has been shown to perturb the normal peptide bond conformation, demonstrating its influence on secondary structure. umich.edu

Intermediate in Pharmaceutical Synthesis (e.g., Haloperidol (B65202) Derivatives)

The principles of azetidinone synthesis have been applied to the modification of existing pharmaceutical agents to create new derivatives with potentially altered properties. A notable example is the synthesis of azetidine-haloperidol derivatives. orientjchem.orgresearchgate.net Haloperidol is a well-known butyrophenone (B1668137) antipsychotic drug. nih.gov

A straightforward synthetic route has been reported for creating novel derivatives by appending an azetidinone ring to the haloperidol structure. orientjchem.orgresearchgate.net The synthesis involves the reaction of a haloperidol derivative with chloroacetyl chloride in the presence of a base such as triethylamine (B128534). orientjchem.orgresearchgate.net This reaction constructs the four-membered azetidinone ring onto the parent molecule, demonstrating the utility of this chemical transformation in late-stage functionalization of complex molecules. This approach allows for the creation of new chemical entities based on an established drug, which can then be evaluated for new or improved pharmacological profiles. orientjchem.orgresearchgate.net The synthesis of various analogues and prodrugs of haloperidol is an area of ongoing research to improve its therapeutic index. nih.govnih.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of azetidine-2,4-dione derivatives. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity within the molecule.

Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of protons within the this compound framework. In an unsubstituted or N-substituted this compound, the two protons on the C3 carbon (the methylene (B1212753) group) are chemically equivalent, assuming free rotation of any substituents and no inherent chirality. Consequently, they are expected to appear as a sharp singlet in the ¹H NMR spectrum.

The chemical shift of these methylene protons is influenced by the diamagnetic anisotropy of the two adjacent carbonyl groups. This deshielding effect typically places the signal in the range of δ 3.0–4.0 ppm . The exact position can vary depending on the solvent and the nature of the substituent on the nitrogen atom. For instance, in N-aryl substituted azetidine-2,4-diones, the electronic properties of the aryl ring can further influence this chemical shift.

ProtonsTypical Chemical Shift (δ, ppm)MultiplicityNotes
CH ₂ (Ring Methylene)3.0 - 4.0Singlet (s)Position influenced by N-substituent and solvent.
N-H (Imide Proton)Broad, variableSinglet (br s)Often exchanges with D₂O. Position is concentration and solvent dependent.

Carbon (¹³C) NMR spectroscopy is indispensable for mapping the carbon framework of this compound. The spectrum is characterized by two distinct types of signals: the carbonyl carbons and the methylene carbon.

The carbonyl carbons (C2 and C4) are significantly deshielded and appear at the low-field end of the spectrum, typically in the range of δ 165–175 ppm . This chemical shift is characteristic of imide carbonyls. The methylene carbon (C3) is an sp³-hybridized carbon and resonates at a much higher field. Its proximity to the two electron-withdrawing carbonyl groups shifts its signal downfield relative to a simple alkane, generally appearing in the region of δ 40–55 ppm .

Detailed analysis of a substituted derivative, 3-Methyl-1,3-diphenylthis compound, provides specific chemical shift values that illustrate these principles.

Carbon AtomChemical Shift (δ, ppm) in 3-Methyl-1,3-diphenylthis compound
C 2=O172.1
C 4=O172.1
C 355.4
C H₃ (on C3)16.5
C -ipso (N-Phenyl)131.5
C -ortho (N-Phenyl)126.7
C -meta (N-Phenyl)129.2
C -para (N-Phenyl)129.0
C -ipso (C3-Phenyl)136.2
C -ortho (C3-Phenyl)126.9
C -meta (C3-Phenyl)128.8
C -para (C3-Phenyl)128.5

Data sourced from spectral analysis of 3-Methyl-1,3-diphenylthis compound.

Heteronuclear Multiple Bond Correlation (HMBC) is a two-dimensional NMR technique that reveals long-range (typically 2- to 3-bond) correlations between protons and carbons. This is crucial for confirming the connectivity between substituents and the this compound ring, especially since the carbonyl carbons and any quaternary C3 carbon lack directly attached protons.

For an N-aryl this compound, the most informative HMBC correlations would be:

A three-bond correlation from the ortho protons of the aryl ring to both carbonyl carbons, C2 and C4. This definitively establishes the N-aryl connection to the imide ring.

A two-bond correlation from the methylene protons (C3-H₂) to the carbonyl carbons, C2 and C4.

For a 3-substituted derivative, HMBC would show correlations from the protons on the substituent to C2, C3, and C4, confirming the point of attachment.

The this compound system can exhibit interesting dynamic behaviors that are amenable to study by variable-temperature (VT) NMR spectroscopy. st-andrews.ac.ukacs.orgnih.gov A key phenomenon is the restricted rotation (atropisomerism) that can occur around the nitrogen-substituent bond, particularly with bulky or ortho-substituted N-aryl groups. nih.gov

At low temperatures, this rotation may be slow on the NMR timescale, resulting in separate signals for atoms that would be equivalent if rotation were fast. For example, in an N-aryl derivative with an unsymmetrical substitution pattern on the aryl ring, the two carbonyl carbons (C2 and C4) and the two methylene protons might become diastereotopic and show distinct signals.

As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals broaden and merge into a single averaged peak. researchgate.netgac.edu By analyzing the line shape changes or using the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable insight into the conformational dynamics of the molecule. acs.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The most prominent feature in the IR spectrum is the absorption of the two carbonyl groups. As a cyclic imide, the this compound ring exhibits two distinct C=O stretching bands due to the symmetric and asymmetric coupling of the two carbonyl oscillators.

These two absorptions are typically strong and sharp, appearing in the region of 1700–1800 cm⁻¹ . The asymmetric stretch usually appears at a higher frequency than the symmetric stretch. The strained nature of the four-membered ring tends to shift these frequencies higher compared to acyclic or larger-ring imides.

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
C=O Asymmetric Stretch1750 - 1800StrongCharacteristic of the imide group in a strained ring.
C=O Symmetric Stretch1700 - 1750StrongThe separation between the two bands is a hallmark of the coupled carbonyl system.
C-N Stretch1300 - 1390MediumInvolves the stretching of the bond between carbon and nitrogen in the ring.

Mass Spectrometry (MS) Techniques (e.g., ESI-HRMS, FABMS, EIMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound and offers insights into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), can determine the elemental formula of the molecule with high accuracy.

The fragmentation of the this compound ring under electron impact (EI) or collision-induced dissociation (CID) can be expected to proceed through several pathways. A characteristic fragmentation pathway for cyclic imides involves the cleavage of the ring. Plausible fragmentation mechanisms include:

Ring Cleavage: The strained four-membered ring can cleave to produce radical cations. A common fragmentation would be the loss of a carbon monoxide (CO) molecule (28 Da).

Retro-[2+2] Cycloaddition: A characteristic pathway for four-membered rings is a retro-[2+2] cycloaddition, which would cleave the ring into two two-atom fragments. For N-phenylthis compound, this could lead to the formation of phenyl isocyanate (Ph-N=C=O) and ketene (B1206846) (CH₂=C=O).

Substituent Fragmentation: Cleavage can also be initiated at the N-substituent or any C3-substituent, often leading to the most stable carbocation or radical. For N-aryl derivatives, fragmentation of the aryl ring itself is also possible.

The specific fragmentation pattern serves as a fingerprint that can help confirm the identity of the this compound core and the nature of its substituents.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretically calculated values derived from the compound's molecular formula. For this compound (C₃H₃NO₂), this verification is crucial to confirm the purity and identity of the substance after synthesis.

The process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and quantified. From these measurements, the percentages of C, H, and N in the original sample are calculated. A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the correct elemental composition.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01336.0342.37
HydrogenH1.0133.033.56
NitrogenN14.01114.0116.47
OxygenO16.00232.0037.60
Total 85.07 100.00

Note: Values are based on standard atomic weights and may vary slightly depending on the values used.

In practice, scientific reports on the synthesis of azetidine (B1206935) derivatives consistently include elemental analysis data to validate the structures of the newly formed compounds. researchgate.net This underscores the indispensability of this technique in the characterization of such heterocyclic systems.

X-ray Crystallography for Absolute Structure Determination

The application of X-ray crystallography to this compound would involve several steps. First, a high-quality single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the precise spatial arrangement of the atoms within the crystal lattice can be determined.

Currently, a specific single-crystal X-ray diffraction study for the parent compound, this compound, is not available in the public domain. However, the technique has been extensively applied to various derivatives of the azetidine core, confirming their molecular structures and providing valuable insights into the conformational properties of the four-membered ring. The data obtained from such studies are crucial for understanding structure-activity relationships in medicinal chemistry and for the design of new materials. jmchemsci.com

Should a crystallographic study of this compound be undertaken, the resulting data would be presented in a standardized format, as exemplified in the hypothetical data table below.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Density (calculated) (g/cm³)
R-factor (%)

Note: This table is for illustrative purposes only, as experimental crystallographic data for this compound is not currently available.

The parameters in this table define the size and shape of the unit cell (a, b, c, α, β, γ), which is the basic repeating unit of the crystal lattice. The space group describes the symmetry of the crystal, and Z represents the number of molecules per unit cell. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.

Emerging Research Avenues and Future Perspectives

Development of Novel Catalytic Systems for Azetidine-2,4-dione Synthesis

The synthesis of the this compound core is an area of active research, with a focus on developing more efficient, selective, and environmentally benign catalytic systems. Traditional methods often require harsh conditions or stoichiometric reagents, limiting their scope and applicability. Consequently, the exploration of novel catalysts that can facilitate the construction of this strained heterocyclic system under mild conditions is a significant research frontier.

A notable advancement is the development of a tin(II)-catalyzed one-pot synthesis for 3-substituted azetidine-2,4-diones. rsc.org This method utilizes a tandem cyclization reaction between aromatic aldehydes and ethyl cyanoacetate (B8463686). The protocol provides a direct route to the azetidine (B1206935) core through a sequence of Knoevenagel condensation, hydration, and C–N cyclization, achieving good to excellent yields. rsc.org The use of Sn(II) as a catalyst is advantageous due to its low cost and Lewis acidic character, which effectively promotes the key bond-forming steps.

Beyond organotin catalysts, research is expanding to include a variety of transition metals and photoredox catalysis, which have shown promise in the synthesis of other azetidine derivatives. rsc.orgnih.govnih.gov For instance, palladium(II)-catalyzed intramolecular C(sp³)–H amination and iridium(III)-based photocatalysts for aza-Paterno-Büchi reactions have been successfully employed for the synthesis of functionalized azetidines. rsc.org While not yet specifically applied to azetidine-2,4-diones, these modern catalytic strategies represent a promising future direction for the field. The development of enantioselective catalytic systems is another critical goal, aiming to provide access to chiral this compound building blocks for asymmetric synthesis.

Table 1: Comparison of Catalytic Systems in Azetidine Synthesis

Catalyst TypeReaction TypeRelevance to this compoundReference
Tin(II)Tandem CyclizationDirect synthesis of 3-substituted derivatives. rsc.org
Palladium(II)Intramolecular C-H AminationPotential future application for synthesis. rsc.org
Iridium(III) Photocatalyst[2+2] PhotocycloadditionPotential future application for synthesis. rsc.org
Copper (Photo-induced)[3+1] Radical CyclizationPotential future application for synthesis. nih.gov

Exploration of New Ring Systems Incorporating this compound

The unique reactivity of the this compound ring makes it an attractive moiety for incorporation into larger and more complex molecular architectures. Researchers are actively exploring its use as a building block for novel ring systems and macromolecular structures, leveraging its selective reactivity towards primary amines. researchgate.net

One significant area of exploration is in polymer chemistry, where the this compound unit serves as a reactive handle for creating well-defined structures. For example, it has been incorporated into difunctional chromophores to create A2-type monomers for the synthesis of hyperbranched polymers. researchgate.net These polymers are formed through a ring-opening addition reaction between the this compound group and a B3-type primary amine monomer. researchgate.net

Furthermore, the this compound moiety has been used to synthesize dendrons and dendritic surfactants. researchgate.net This is achieved through a selective ring-opening addition reaction, demonstrating that the core ring can be a starting point for constructing highly branched, three-dimensional structures. researchgate.net The ability to graft these complex structures onto other polymer backbones, such as polyurethanes, by reacting pendant this compound groups with amino-functionalized molecules opens pathways to new comb-like polymers with tunable mechanical properties. researchgate.net These approaches highlight the potential of this compound in designing advanced materials with controlled architectures.

Advanced Mechanistic Studies on Reactivity and Selectivity

A deeper understanding of the reaction mechanisms governing the reactivity and selectivity of this compound is crucial for its broader application in synthesis. The ring strain inherent in the four-membered system, combined with the presence of two carbonyl groups, dictates its chemical behavior. rsc.org Advanced mechanistic studies are focused on elucidating the factors that control its reactions, particularly the highly selective ring-opening with nucleophiles.

A key characteristic of N-aryl azetidine-2,4-diones is their remarkable selectivity towards primary aliphatic amines over other nucleophiles like alcohols or secondary amines. researchgate.net This high degree of selectivity allows for chemoselective functionalization even in the presence of multiple reactive groups. Mechanistic investigations suggest that this selectivity arises from a combination of steric and electronic factors. The reaction proceeds via a nucleophilic attack on one of the carbonyl carbons, leading to the opening of the strained ring to form a stable malonamide (B141969) linkage. researchgate.net

Studies have also shown that the reactivity is sensitive to the electronic properties of both the this compound and the nucleophile. For instance, the ring-opening addition reaction is less efficient with aromatic primary amines compared to aliphatic ones. researchgate.net This is attributed to the lower basicity of aromatic amines, where the electron-withdrawing phenyl group reduces the nucleophilicity of the amine, thus slowing down the rate of reaction. researchgate.net These insights are critical for predicting reaction outcomes and designing synthetic strategies that exploit this selective reactivity.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel this compound derivatives and synthetic pathways is increasingly benefiting from the synergy between computational modeling and experimental validation. nih.govmdpi.com This integrated approach allows for the prediction of reaction outcomes, the elucidation of complex reaction mechanisms, and the design of molecules with desired properties, thereby accelerating the research and development process.

Computational methods, such as Density Functional Theory (DFT) calculations, are employed to model reaction pathways and transition states. For example, in the synthesis of related azetidine compounds, DFT calculations have been used to determine that a specific radical cyclization pathway is kinetically favored over other potential routes, guiding the experimental conditions. nih.gov Similarly, quantum mechanical calculations have been combined with biochemical and structural analyses to provide deep catalytic insights into the enzymatic synthesis of azetidine-2-carboxylic acid, a related four-membered heterocycle. nih.gov These studies showcase how computational tools can unravel the subtleties of ring-formation and reactivity. nih.gov

In the context of this compound, these approaches can be used to:

Model Catalytic Cycles: Simulate the mechanism of novel catalytic systems to optimize catalyst structure and reaction conditions.

Predict Reactivity: Analyze the electronic structure of substituted azetidine-2,4-diones to predict their reactivity and selectivity with different nucleophiles.

Design Novel Inhibitors: Use molecular docking and molecular dynamics simulations to design this compound-based inhibitors that target specific enzyme active sites, as has been done for other scaffolds. nih.govresearchgate.net

By providing an atomic-level understanding of molecular interactions and energetics, computational chemistry serves as a powerful predictive tool that complements and guides experimental work, enabling a more rational and efficient design of new synthetic methods and functional molecules.

Expanding the Scope of this compound as a Versatile Synthon

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. This compound is emerging as a highly versatile synthon, primarily due to its predictable and selective reactivity, which allows for its use as a precise building block in the construction of more complex molecules, especially polymers. researchgate.net

The most significant application in this regard is the synthesis of polymalonamides. The ring-opening reaction of N-aryl azetidine-2,4-diones with aliphatic diamines provides a direct and efficient route to this class of polymers. researchgate.net The reaction is fast and proceeds under mild conditions, making it an attractive alternative to traditional condensation polymerization methods. The high selectivity for primary amines ensures the formation of well-defined linear polymers with malonamide repeating units. researchgate.net

Beyond linear polymers, this compound is a valuable synthon for creating complex macromolecular architectures. Its use in the synthesis of dendrons and hyperbranched polymers demonstrates its utility in controlling molecular structure in three dimensions. researchgate.net The ability to use the this compound moiety as a reactive site on a polymer backbone allows for post-polymerization modification, enabling the grafting of side chains with specific functionalities. researchgate.net This "grafting-to" approach, facilitated by the selective ring-opening reaction, is a powerful tool for creating tailored materials, such as comb-like polyurethanes, where the properties can be finely tuned by the nature of the grafted chains. researchgate.net

Table 2: Applications of this compound as a Synthon

Target Molecule/StructureSynthetic StrategyKey Feature of SynthonReference
PolymalonamidesRing-opening addition with diaminesForms malonamide linkages under mild conditions. researchgate.net
Dendrons/Dendritic SurfactantsSelective ring-opening additionEnables controlled, branched growth. researchgate.net
Hyperbranched PolymersReaction of A2 (dione) and B3 (amine) monomersActs as a difunctional reactive unit. researchgate.net
Grafted/Comb-like PolymersPost-polymerization modificationPendant dione (B5365651) groups act as selective grafting sites. researchgate.net

Investigation of Structure-Reactivity Relationships in Polymerization

Understanding the relationship between the molecular structure of this compound monomers and their reactivity in polymerization is essential for controlling the polymerization process and tailoring the properties of the resulting materials. Research in this area focuses on how substituents on the azetidine ring and the nature of the co-reactants influence reaction rates and the final polymer characteristics.

A clear structure-reactivity relationship has been observed in the synthesis of polymalonamides. The electronic nature of the substituents on both the N-aryl group of the this compound and the amine co-monomer significantly impacts reactivity. For example, when reacting with aromatic primary amines, the polymerization is less effective, and the resulting polymers have lower molecular weights. researchgate.net This is because the electron-withdrawing nature of the phenyl group on the aromatic amine reduces its nucleophilicity, thereby decreasing the rate of the ring-opening addition reaction. researchgate.net This demonstrates a direct correlation between the electronic structure of the monomer and its polymerization behavior.

Furthermore, the architecture of molecules built from this compound synthons has a profound effect on the macroscopic properties of the final material. In the case of polyurethanes grafted with dendritic or linear pendants via the this compound linkage, the mechanical properties are strongly dependent on the structure and length of these grafted chains. researchgate.net By varying the generation of the dendritic pendant or the length of the linear poly(urea/malonamide) chain, researchers can systematically alter the physical characteristics of the comb-like polyurethane. This illustrates a powerful structure-property relationship, where the initial design of the monomer and grafted segments, enabled by the this compound chemistry, directly translates to control over the final material's performance.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for azetidine-2,4-dione derivatives, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : The Staudinger reaction and flash vacuum pyrolysis (FVP) are key synthetic methods. For example, FVP of oxazolidine-2,4-diones can yield azetidine-2,4-diones, but side products like 3-hydroxythis compound may form. Optimization involves adjusting pyrolysis temperature and monitoring reaction intermediates via 1H^1H-NMR (e.g., δH 3.40 for hydroxyl protons) and 13C^{13}C-NMR (δC 169.6 for carbonyl groups) to identify and suppress unwanted by-products .

Q. How can spectroscopic techniques distinguish this compound tautomers or structural analogs?

  • Methodological Answer : 1H^1H- and 13C^{13}C-NMR are critical for identifying tautomeric equilibria. For example, in related diones (e.g., imidazolidine-2,4-dione), distinct chemical shifts for NH protons (δH 8.5–10.0 ppm) and carbonyl carbons (δC 165–175 ppm) resolve tautomeric forms. Elemental analysis (±0.4% tolerance) and FT-IR (C=O stretches at 1700–1750 cm1^{-1}) further validate purity and structure .

Q. What safety protocols are recommended for handling azetidine derivatives during synthesis?

  • Methodological Answer : Refer to safety data sheets (SDS) for azetidine analogs (e.g., azetidine-3-carboxylic acid). Use fume hoods for volatile intermediates, wear nitrile gloves, and store compounds in airtight containers at room temperature. Emergency protocols should include neutralization steps for spills and immediate access to safety showers .

Advanced Research Questions

Q. How can molecular docking studies resolve contradictions in cytotoxic activity data for this compound derivatives?

  • Methodological Answer : For spiro[azetidine-2,3-indoline]-2,4-diones, discrepancies in cytotoxicity (e.g., higher activity in trans-isomers vs. cis-isomers) are clarified via molecular docking. Use software like AutoDock to compare binding affinities to targets like MDM2 protein. Validate with in vitro assays on p53-positive cell lines (e.g., LNCap and HCT116) .

Q. What strategies enhance stereocontrol in this compound synthesis for NMDA receptor studies?

  • Methodological Answer : Stereoselective synthesis of (2S,4S)-azetidine-2,4-dicarboxylic acid involves chiral auxiliaries or asymmetric catalysis. Confirm enantiopurity via polarimetry and X-ray crystallography. Functional assays (e.g., electrophysiological recordings on NMDA receptors) correlate stereochemistry with agonist activity .

Q. How do hydrogen-bonding networks influence the crystallographic stability of this compound derivatives?

  • Methodological Answer : Analyze single-crystal X-ray diffraction data to map hydrogen-bonding patterns. For example, non-merohedral twinning (e.g., 0.446:0.554 domain ratios in benzo[g]pteridine-2,4-dione crystals) reveals how NH···O interactions stabilize lattice structures. Refinement software like SHELXL resolves domain orientations .

Q. What statistical approaches are recommended for analyzing pH-dependent stability of this compound in biological systems?

  • Methodological Answer : Use equilibrium distribution studies with pH-sensitive probes (e.g., 5,5-dimethyloxazolidine-2,4-dione) to measure intracellular vs. extracellular gradients. Apply nonlinear regression models to quantify degradation kinetics under varying pH conditions .

Data Presentation and Reproducibility

Q. How should researchers present extensive spectral and analytical data for this compound derivatives?

  • Methodological Answer : Follow standardized formats for tables (e.g., Table 1 in ) to list 1H^1H-/13C^{13}C-NMR shifts, elemental analysis, and melting points. Append raw data (e.g., chromatograms, diffraction files) in supplementary materials, ensuring alignment with journal guidelines .

Q. What validation steps ensure reproducibility in this compound synthetic protocols?

  • Methodological Answer : Report reaction yields, solvent purity (e.g., DMSO-d6 for NMR), and equipment specifications (e.g., 400 MHz NMR). Cross-validate results with independent replicates and peer-reviewed procedures (e.g., thiazolidine-2,4-dione synthesis in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.